molecular formula C11H18N4 B2788820 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-amine CAS No. 893754-92-2

1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-amine

Cat. No.: B2788820
CAS No.: 893754-92-2
M. Wt: 206.293
InChI Key: WZVIPIYHPMSOHK-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-amine ( 893754-92-2) is a high-purity chemical compound supplied with a minimum purity of ≥98% . This molecule features a piperidine ring system, a common scaffold in medicinal chemistry, substituted with an amine group at the 4-position and a 2,6-dimethylpyrimidine group at the 1-position . The pyrimidine ring is a nitrogen-containing heterocycle of significant interest in pharmaceutical and chemical research, often serving as a key building block or pharmacophore . With a molecular formula of C₁₁H₁₈N₄ and a molecular weight of 206.29 g/mol, this compound presents specific physicochemical properties, including a topological polar surface area (TPSA) of 55.04 Ų and a calculated LogP of 1.02, which are important parameters for researchers predicting absorption and permeability in drug discovery efforts . It is characterized as a solid that should be stored sealed in a dry environment at 2-8°C . This compound is intended for research and further manufacturing applications only and is strictly not for direct human use. Researchers should handle this material with care, noting its associated hazard classifications, including the potential for skin and eye irritation, and should adhere to all stated precautionary statements .

Properties

IUPAC Name

1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-8-7-11(14-9(2)13-8)15-5-3-10(12)4-6-15/h7,10H,3-6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVIPIYHPMSOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCC(CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-amine involves several steps. One common synthetic route includes the reaction of 2,6-dimethylpyrimidine with piperidine under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product. Industrial production methods often involve bulk manufacturing and custom synthesis to meet the demand for this compound .

Chemical Reactions Analysis

1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Piperidin-4-amine derivatives vary significantly in substituent groups, which critically influence their physicochemical properties and biological activities. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Piperidin-4-amine Derivatives
Compound Name Substituent Molecular Formula Molecular Weight Key Features
1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-amine 2,6-Dimethylpyrimidin-4-yl C₁₁H₁₈N₄ 206.29 Pyrimidine ring with electron-donating methyl groups
RB-005 (1-(4-octylphenethyl)piperidin-4-amine) 4-Octylphenethyl C₂₁H₃₆N₂ 316.53 Hydrophobic alkyl chain; phenethyl group
1-(2,6-Dimethoxybenzyl)piperidin-4-amine diHCl 2,6-Dimethoxybenzyl C₁₄H₂₂N₂O₂·2HCl 323.30 Methoxy groups enhance polarity; salt form
1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine Pyrazolylsulfonyl C₁₀H₁₇N₄O₂S 257.33 Sulfonyl group increases polarity
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidin-1-yl at pyrimidin-2 C₁₀H₁₇N₅ 207.28 Positional isomerism (1-yl vs. 4-yl)

Key Observations :

  • Pyrimidine vs.
  • Polarity : Sulfonyl () and dimethoxy () groups increase hydrophilicity compared to the target compound’s methylpyrimidine .

Key Insights :

  • RB-005 : Exhibits selective SphK1 inhibition (IC₅₀ = 3.6 µM), attributed to its phenethyl substituent stabilizing hydrophobic interactions with the enzyme’s active site . The target compound’s pyrimidine group may favor different kinase targets.
  • Salt Forms : The dihydrochloride salt in improves aqueous solubility, a critical factor for drug bioavailability .

Reactivity and Metabolic Stability

  • Oxidative Stability: demonstrates that substituents like chlorophenylmethyl in 1-[(4-chlorophenyl)methyl]piperidin-4-amine undergo permanganate oxidation to yield chlorobenzene and amino acid derivatives . The target compound’s dimethylpyrimidine group may resist oxidation, enhancing metabolic stability.

Biological Activity

1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on existing research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2,6-dimethylpyrimidine moiety. Its molecular formula is C12H17N3C_{12}H_{17}N_3, with a molecular weight of approximately 207.27 g/mol. The structural uniqueness of this compound contributes to its varied biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have reported that compounds with similar piperidine and pyrimidine structures can effectively combat both Gram-positive and Gram-negative bacteria .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

Antiproliferative Effects

The compound has also been studied for its antiproliferative effects against various cancer cell lines. In vitro studies demonstrate that it can inhibit cell proliferation, suggesting potential as an anticancer agent. The mechanism may involve the modulation of specific signaling pathways associated with cell growth and apoptosis.

Antiviral Activity

This compound has been identified as a potential antiviral agent , particularly against HIV. Research shows that similar compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), displaying significant activity at nanomolar concentrations against HIV strains .

The mechanism of action for this compound involves interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Receptor Modulation : It could bind to receptors associated with cellular signaling pathways, altering downstream effects related to growth and apoptosis.
  • Biofilm Disruption : Some studies suggest that it may disrupt biofilms formed by pathogenic bacteria, enhancing the efficacy of other antimicrobial agents .

Case Studies

Several case studies have highlighted the efficacy of compounds structurally related to this compound:

  • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of piperidine-pyrimidine hybrids showed improved activity against resistant bacterial strains compared to traditional antibiotics.
  • Another investigation focused on the compound's role in inhibiting HIV replication in vitro, reporting EC50 values significantly lower than those of established NNRTIs like nevirapine .

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Combination Therapies : Investigating the potential for synergistic effects when used alongside existing antimicrobial or antiviral drugs.

Q & A

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology : Safety Data Sheets (SDS) recommend PPE (gloves, goggles) due to amine reactivity. Storage in airtight containers under nitrogen prevents oxidation. Spill management involves neutralization with dilute acetic acid, followed by adsorption (vermiculite). Toxicity screening (e.g., Ames test) ensures compliance with laboratory safety standards .

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